molecular formula C15H17N3OS B2528905 N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline CAS No. 1445372-94-0

N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline

Cat. No.: B2528905
CAS No.: 1445372-94-0
M. Wt: 287.38
InChI Key: MCWXPJIUKKCYSV-UHFFFAOYSA-N
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Description

N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline is a complex organic compound that features a cyano group, an ethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline typically involves the reaction of substituted anilines with cyanoacetates under specific conditions. One common method involves the direct treatment of substituted anilines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free reactions, which are both economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides .

Chemical Reactions Analysis

Types of Reactions

N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, while the thiazole ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted anilines and thiazole derivatives. Examples include:

  • N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline
  • N-cyano-3-ethyl-N-{[2-(methyl)-1,3-thiazol-4-yl]methyl}aniline

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group on the thiazole ring differentiates it from other similar compounds, potentially enhancing its reactivity and biological activity.

Properties

IUPAC Name

(3-ethylphenyl)-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-3-12-5-4-6-14(7-12)18(11-16)8-13-10-20-15(17-13)9-19-2/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWXPJIUKKCYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=CSC(=N2)COC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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